molecular formula C16H14Cl2N4S B2871817 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 796067-57-7

4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2871817
CAS No.: 796067-57-7
M. Wt: 365.28
InChI Key: WUTQKCIUUNWCSJ-UHFFFAOYSA-N
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Description

Contextual Positioning of 1,2,4-Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazole derivatives occupy a privileged position in medicinal chemistry due to their versatile pharmacological properties and structural adaptability. These heterocyclic compounds exhibit a unique dipole character, hydrogen-bonding capacity, and metabolic stability, enabling robust interactions with biological targets such as enzymes, receptors, and nucleic acids. Clinically approved triazole-based drugs, including fluconazole (antifungal), anastrozole (anticancer), and ribavirin (antiviral), underscore their therapeutic relevance. The triazole nucleus serves as a bioisostere for carboxylic acids, amides, and esters, enhancing drug-likeness while minimizing susceptibility to enzymatic degradation.

Recent advances highlight the role of 1,2,4-triazoles in targeting tubulin polymerization, kinase inhibition, and DNA intercalation, making them indispensable in oncology and infectious disease research. For instance, triazolylthioacetamides with 3,4,5-trimethoxyphenyl substituents demonstrate potent tubulin inhibition (IC~50~: 5.9 μM), while diaryl-substituted variants show nanomolar antiproliferative activity against multidrug-resistant cancers. The structural plasticity of the triazole scaffold allows for systematic modifications at the N1, N2, and C5 positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Historical Development of Diaryl-Substituted Triazole-3-Thiol Compounds

The synthesis of diaryl-substituted triazole-3-thiols emerged as a strategic response to the need for improved metabolic stability and target selectivity. Early methodologies relied on thiocarbonyl transfer reagents like di-2-pyridylthionocarbonate (DPT), which enabled efficient cyclocondensation of amines and hydrazides under mild conditions. This approach facilitated parallel synthesis in microplates, accelerating the discovery of lead compounds with optimized substituent patterns.

Subsequent innovations focused on aryl group diversification. The introduction of electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) enhanced hydrophobic interactions with tubulin’s colchicine-binding site, while electron-donating groups (e.g., 3-dimethylaminophenyl) improved solubility and cellular uptake. For example, 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (PubChem CID: 2454986) represents a prototypical hybrid structure that synergizes these features. Historical SAR studies revealed that the 3-thiol moiety augments hydrogen bonding with cysteine residues in enzyme active sites, as evidenced by triazole derivatives inhibiting BRAF^V600E^ kinase at IC~50~ values <2 μM.

Research Objectives and Scope for Novel Triazole Scaffold Investigation

Current research objectives prioritize the rational design of triazole-3-thiol derivatives with enhanced selectivity for oncological and antimicrobial targets. Key foci include:

  • Substituent Optimization : Systematic exploration of aryl substituents to balance lipophilicity and polarity, as exemplified by the dichlorophenyl-dimethylaminophenyl combination in the title compound.
  • Mechanistic Elucidation : Detailed profiling of tubulin polymerization inhibition, kinase binding, and apoptosis induction pathways.
  • Synthetic Methodology : Development of green chemistry protocols to streamline large-scale production while minimizing by-products like symmetrical thioureas.

Table 1. Impact of Substituents on Biological Activity in Selected 1,2,4-Triazole-3-Thiol Derivatives

Substituent at C4 Substituent at C5 Target Activity (IC~50~) Reference
3,4-Dichlorophenyl 3-(Dimethylamino)phenyl Tubulin polymerization (5.9 μM)
3,4,5-Trimethoxyphenyl N-Acylated alkyl Antiproliferative (0.05–26 μM)
4-Fluorophenyl 2-Naphthyl BRAF^V600E^ kinase (1.8 μM)

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4S/c1-21(2)11-5-3-4-10(8-11)15-19-20-16(23)22(15)12-6-7-13(17)14(18)9-12/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQKCIUUNWCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 3-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization conditions, such as heating, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and the aromatic substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Activities Synthesis Yield Reference
Target Compound 4-(3,4-Dichlorophenyl), 5-[3-(dimethylamino)phenyl], 3-thiol Multi-target enzyme inhibition (cholinesterase, MAO, COX) Not specified
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-phenoxybenzylidene, 5-(4-nitrophenyl) Antimicrobial activity; Schiff base formation Not specified
4-(4-Substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols (1–4) Varied benzylidene groups (e.g., 4-methyl, 4-nitro, 4-methoxy, 4-dimethylamino) Photostability in polystyrene films; UV absorption properties 68%–79%
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-amino, 5-(3-chlorophenyl) Precursor for antifungal/antibiotic triazolo-thiadiazoles and thiadiazines Not specified
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino, 4-iodophenyl hydrazinyl Potent MERS-CoV helicase inhibition (in silico) Not specified
4-Allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol Allyl, 3,4-dimethylphenoxy methyl Structural analogue with potential material science applications Not specified

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s 3,4-dichlorophenyl and 3-(dimethylamino)phenyl groups enhance lipophilicity and electron-donating capacity, favoring multi-enzyme inhibition . In contrast, 4-(4-methoxybenzylidene)amino analogues (e.g., from ) exhibit UV stability due to extended conjugation but lack significant enzyme inhibition . Schiff base derivatives (e.g., ) show antimicrobial activity but require aromatic aldehyde substituents for optimal efficacy, which the target compound lacks .

Synthetic Pathways :

  • The target compound is synthesized via a thiosemicarbazide intermediate (Scheme 1 in ), differing from Schiff base triazoles (e.g., ) that form via condensation with aldehydes .
  • Halogenated derivatives (e.g., ) employ nucleophilic substitution with alkyl halides, yielding higher molecular complexity but lower yields (e.g., 73%–81% for triazole-thiones in ) compared to the target compound’s cyclization method .

Therapeutic Potential: The target compound’s multi-target enzyme inhibition contrasts with antiviral triazoles () and anticonvulsant thiadiazoles (). Its dichlorophenyl group may confer broader biological activity compared to 4-allyl derivatives (), which are structurally distinct .

Material Science Applications :

  • Polystyrene-embedded triazole-thiols () demonstrate photostability, whereas the target compound’s pharmacological focus limits its use in material science .

Biological Activity

4-(3,4-Dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 796067-57-7) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its structure-activity relationship (SAR).

  • Molecular Formula : C16H14Cl2N4S
  • Molecular Weight : 365.3 g/mol
  • Structure : The compound features a triazole ring substituted with a dichlorophenyl and a dimethylaminophenyl group.

Antimicrobial and Antifungal Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol have shown effectiveness against various bacterial and fungal strains.

  • Antibacterial Activity :
    • A study reported that certain triazole derivatives demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics like vancomycin .
    • The presence of electron-donating groups on the phenyl ring was found to enhance antibacterial activity significantly .
  • Antifungal Activity :
    • Triazole compounds are well-known for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining cell integrity. This mechanism underpins the efficacy of many antifungal treatments .

Anticancer Activity

The anticancer potential of 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has been explored through various studies:

  • Cytotoxicity Testing :
    • In vitro studies using the MTT assay assessed the cytotoxic effects of this compound on human cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell migration. Notably, some derivatives showed promise as antimetastatic agents by inhibiting cancer cell migration in 3D cultures .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity:

  • Substituent Effects : The presence of halogen atoms such as chlorine at specific positions on the phenyl ring enhances antibacterial activity due to increased electron density and improved interaction with bacterial enzymes .
  • Dimethylamino Group : The dimethylamino group is critical for enhancing solubility and bioavailability, which may contribute to the observed biological activities .

Data Summary

PropertyValue
Molecular FormulaC16H14Cl2N4S
Molecular Weight365.3 g/mol
CAS Number796067-57-7
Antibacterial ActivityEffective against MRSA
Antifungal ActivityInhibits ergosterol synthesis
CytotoxicitySelective towards cancer cells

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A recent study evaluated a series of triazole derivatives against E. coli and Klebsiella pneumoniae. The results indicated that modifications at the N-4 position significantly enhanced antibacterial potency compared to unmodified counterparts .
  • Case Study on Cancer Cell Lines :
    • Another investigation focused on the anticancer properties of triazole derivatives in a series of in vitro assays. Compounds were tested against various cancer cell lines with results showing promising selectivity towards malignant cells over non-cancerous cells .

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